molecular formula C11H6F4N2 B1388618 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine CAS No. 1214326-62-1

3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1388618
CAS No.: 1214326-62-1
M. Wt: 242.17 g/mol
InChI Key: QQAFRZHXRNZILL-UHFFFAOYSA-N
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Description

3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a novel, multi-functional heteroaromatic compound designed for advanced research and development. This molecule incorporates a 4-pyridyl group and a trifluoromethyl (CF3) group on a fluorinated pyridine core, a combination known to confer highly desirable physicochemical properties. The strategic placement of fluorine and the trifluoromethyl group are key for fine-tuning a molecule's electronic characteristics, metabolic stability, and lipophilicity, which can significantly impact biological activity and material properties . This compound is of significant interest in medicinal chemistry and agrochemical science. Trifluoromethylpyridine (TFMP) derivatives are established key structural motifs in the discovery of new active ingredients. In the pharmaceutical sector, TFMP-based molecules are frequently explored in drug discovery programs, with applications investigated in areas such as antiviral and antitumor therapies, as well as in the development of potent analgesic agents targeting receptors like TRPV1 . In agrochemistry, TFMP derivatives serve as critical intermediates for synthesizing numerous modern pesticides, including herbicides, insecticides, and fungicides, due to their enhanced efficacy and selectivity . Researchers can utilize this chemical as a versatile building block for condensation reactions or as a core scaffold for constructing more complex molecular architectures in the development of new chemical entities. Please note: This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-fluoro-2-pyridin-4-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2/c12-9-5-8(11(13,14)15)6-17-10(9)7-1-3-16-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAFRZHXRNZILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=C(C=N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in agrochemicals and pharmaceuticals.

Vapor-Phase Fluorination :

  • A vapor-phase reactor with a catalyst fluidized-bed phase and an empty phase can be used.
  • In the fluidized-bed phase, chlorination of the methyl group of 3-picoline is followed by fluorination to produce 3-TF.
  • Further nuclear chlorination in the empty phase yields 2,5-CTF, which can be converted to 2,3,5-DCTF. 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) is also obtained as a minor product.
  • Similar reaction conditions can be applied to 2- or 4-picoline.

Reaction Conditions and Yields :

Substrates and reaction temp. (°C) Products and yields (GC PA%)
CFB phase Empty phase TF type CTF type DCTF type
3-Picoline
335 320 86.4 6.6 0.0
380 380 7.4 64.1 19.1
2-Picoline
350–360 N/A 71.3 11.1 2.4
450 5.4 62.2 13.9
4-Picoline
380 380 7.4 64.1 19.1

Cyclocondensation Reactions :

  • Cyclocondensation reactions are employed for synthesizing TFMP derivatives.
  • Trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

Synthesis of 3-Fluoropyridines

A method for synthesizing diversely substituted 3-fluoropyridines from two ketone components has been described.

General Procedure for Silyl Enol Ethers :

  • Sodium iodide (420 mg, 2.8 mmol, 1.4 equiv) is dried under vacuum with heat.
  • MeCN (2 mL), ketone (2 mmol, 1 equiv), and triethylamine (304 mg, 3 mmol, 1.5 equiv) are added under argon.
  • The mixture is cooled to 0 °C, and chlorotrimethylsilane (3.32 mL, 2.6 mmol, 1.3 equiv) is added.
  • The mixture is stirred for 12 h at room temperature, and volatile components are evaporated under vacuum.
  • The solid residue is washed with hexane (3 × 15 mL), and the combined filtrates are concentrated to obtain the crude silyl enol ether.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reactions: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Differences
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine C₁₁H₆F₄N₂ F (3), pyridin-4-yl (2), CF₃ (5) 258.63 g/mol Reference compound
3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine C₁₁H₆ClF₃N₂ Cl (3), pyridin-4-yl (2), CF₃ (5) 258.63 g/mol Chloro substituent instead of fluoro
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine C₁₁H₆ClF₃N₂ Cl (3), pyridin-3-yl (2), CF₃ (5) 258.63 g/mol Pyridin-3-yl instead of pyridin-4-yl
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C₁₂H₁₀FNO₂ F (3), OMe (4), OH (2) 219.21 g/mol Methoxyphenyl and hydroxyl groups
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₉H₅ClF₃NO₂ Cl (3), CF₃ (5), COOCH₃ (2) 269.59 g/mol Ester group instead of pyridinyl

Key Observations

Substituent Effects: Fluoro vs. Pyridinyl Position: The pyridin-4-yl group (para-substituted) in the target compound may enhance π-stacking interactions in biological systems compared to pyridin-3-yl (meta-substituted) analogs .

Functional Group Variations :

  • Compounds like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate introduce ester groups, increasing polarity and susceptibility to hydrolysis, unlike the stable CF₃ and pyridinyl groups in the target compound .
  • Hydroxyl or methoxy groups (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) enable hydrogen bonding, which is absent in the target compound’s structure .

Synthetic Pathways :

  • The synthesis of 3-fluoro-2-(trifluoromethyl)pyridine derivatives often involves halogenation or coupling reactions, as seen in the preparation of 3-fluoro-2-(trifluoromethyl)isonicotinic acid (precursor to related compounds) .
  • Chloro analogs may require distinct starting materials, such as POCl₃ for introducing chlorine .

Biological Relevance :

  • Trifluoromethylpyridines are frequently explored in drug discovery for their ability to modulate pharmacokinetic properties. For example, compounds like (2-Fluoro-5-pyridin-4-yl-phenyl)-amine derivatives show activity in kinase inhibition .

Biological Activity

3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of fluorine and trifluoromethyl groups, serves as a valuable building block in the synthesis of various pharmaceuticals. Its unique structural features contribute to its reactivity and biological interactions, making it a subject of extensive research.

The molecular formula of this compound is C11H6F4N2C_{11}H_{6}F_{4}N_{2}. The compound has a complex structure that enhances its biological activity through specific interactions with molecular targets.

PropertyValue
Molecular FormulaC₁₁H₆F₄N₂
Molecular Weight256.17 g/mol
IUPAC NameThis compound
InChI KeyQQAFRZHXRNZILL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine and trifluoromethyl groups enhance binding affinity and selectivity, impacting various biochemical pathways. Notably, it has been observed to inhibit certain enzyme activities, which may contribute to its therapeutic effects in conditions such as cancer and inflammation.

Biological Activity

Research indicates that this compound exhibits promising antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent investigations highlight the compound's efficacy against cancer cell lines. For example, it has demonstrated significant antiproliferative activity in HepG2 liver cancer cells with an IC50 value ranging from 1.83 to 4.24 µM, outperforming traditional chemotherapeutics like sorafenib (IC50 = 6.28 µM) .

Case Studies

  • HepG2 Cell Line Study : A series of derivatives including this compound were evaluated for their antiproliferative effects on HepG2 cells. The study found that several compounds exhibited superior activity compared to existing treatments, indicating the potential for developing new anticancer agents .
  • Enzyme Inhibition : Research focusing on the inhibition of adenylyl cyclase type 1 (AC1) revealed that derivatives of this compound could selectively inhibit AC1, which is implicated in chronic pain signaling pathways . This finding suggests potential applications in pain management therapies.

Comparison with Related Compounds

The unique combination of fluorine and trifluoromethyl groups distinguishes this compound from other pyridine derivatives.

Table 2: Comparison with Similar Compounds

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHigh (IC50 = 1.83–4.24 µM)Moderate
3-Fluoro-2-(trifluoromethyl)pyridineModerateLow
2-(Pyridin-4-yl)-5-(trifluoromethyl)pyridineLowModerate

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodology : Pd-catalyzed cross-coupling reactions are widely used. For example, a Schlenk tube reaction with 2-chloro-5-(trifluoromethyl)pyridine, (2,4-difluorophenyl)boronic acid, K₂CO₃, and PdCl(C₃H₅)(dppb) catalyst in toluene/MeOH/H₂O at 110°C for 16 hours yields 82% product after flash chromatography (EtOAc-Heptane). Key factors include catalyst loading (2 mol%), inert atmosphere, and purification techniques .

Q. How can NMR spectroscopy and chromatography confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹⁹F NMR : Compare peaks to literature data (e.g., trifluoromethyl groups show distinct δ ~-60 ppm in ¹⁹F NMR).
  • Chromatography : Flash chromatography (silica gel, EtOAc-Heptane) removes unreacted boronic acids or halide precursors. HPLC with ≥95% purity thresholds ensures batch consistency .

Q. What safety precautions are critical when handling fluorinated pyridines like this compound?

  • Methodology : Use N95 masks, gloves, and eye protection due to potential respiratory and dermal toxicity. Store in cool, ventilated areas away from oxidizers. Waste must be segregated and processed by certified facilities to avoid environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How do electron-withdrawing groups (F, CF₃) influence Pd-catalyzed C–H bond arylation in this compound?

  • Methodology : Fluorine substituents enhance electrophilicity, directing arylation to meta/para positions. For example, Ir(III) complexes synthesized via C–H activation of fluorinated pyridines show tunable luminescence properties. Optimize ligand choice (e.g., dppb) and temperature (110–120°C) to mitigate steric hindrance from CF₃ groups .

Q. What strategies achieve regioselective functionalization of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodology :

  • Directed NAS : Use bulky bases (e.g., LDA) to deprotonate specific positions.
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Regioexhaustive functionalization : Sequential reactions exploit varying reactivity of substituents, as demonstrated for chloro(trifluoromethyl)pyridines .

Q. How can X-ray diffraction resolve structural ambiguities in fluorinated pyridine derivatives?

  • Methodology : Grow single crystals via slow evaporation (e.g., in EtOAc/hexane). X-ray analysis confirms bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles between pyridine and aryl rings. Compare with related structures, such as 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, to validate substitution patterns .

Q. In medicinal chemistry, how does this compound’s substitution pattern affect bioactivity?

  • Methodology :

  • CF₃ groups : Enhance metabolic stability and lipophilicity (logP optimization).
  • Fluorine : Modulates pKa and hydrogen-bonding capacity.
  • Pyridin-4-yl : Facilitates π-stacking in enzyme active sites (e.g., MALT1 inhibitors). Test activity in kinase assays or cellular models of inflammation .

Key Research Challenges

  • Contradictions in Reactivity : Fluorine’s electronic effects may unpredictably alter reaction pathways compared to non-fluorinated analogs.
  • Purification Difficulties : Polar fluorinated byproducts require advanced chromatography (e.g., preparative HPLC) for isolation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
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3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine

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